molecular formula C7H6Cl2N4 B12913495 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-34-4

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B12913495
CAS No.: 27420-34-4
M. Wt: 217.05 g/mol
InChI Key: RDHFTWDLPIVXIK-UHFFFAOYSA-N
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Description

2,7-Dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with two chlorine atoms at positions 2 and 7, and an N-methyl group on the amine at position 5. Its molecular formula is C₁₃H₁₁Cl₂N₄ (assuming the N-methyl substitution), though a closely related compound, 7-chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine (CAS 106847-93-2), has a molecular formula of C₁₃H₁₁ClN₄ and a molecular weight of 258.71 g/mol . Key physicochemical properties include a predicted pKa of 5.34, density of 1.35 g/cm³, and polar surface area (PSA) of 42.22 Ų, indicative of moderate solubility . The chlorine substituents enhance electrophilicity, while the N-methyl group may improve metabolic stability compared to primary amines.

Properties

CAS No.

27420-34-4

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine

InChI

InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12)

InChI Key

RDHFTWDLPIVXIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC2=NC(=CN21)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Chloro-Substituted Imidazo/Triazolo Pyrimidines

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties Reference
7-Chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine Imidazo[1,2-c]pyrimidine 7-Cl, N-benzyl C₁₃H₁₁ClN₄ 258.71 PSA: 42.22; pKa: 5.34; density: 1.35 g/cm³
7-Chloroimidazo[1,2-a]pyrimidin-5-amine Imidazo[1,2-a]pyrimidine 7-Cl C₆H₅ClN₄ 168.58 Storage: 2–8°C; purity unspecified
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine 5-Cl, 7-Cl C₆H₄Cl₂N₅ 217.03 Similarity score: 0.58 (structural analogs)
7-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine Triazolo[1,5-c]pyrimidine 7-Cl, 2-furyl C₉H₆ClN₅O 235.63 Purity: 97%; PSA: ~42 Ų (estimated)

Key Observations :

  • Core Heterocycle: Imidazo[1,2-c]pyrimidines (e.g., target compound) exhibit distinct electronic properties compared to triazolo derivatives due to differences in nitrogen positioning.
  • Chlorine Substituents: Dichloro substitution (as in the target compound) increases electrophilicity and may improve binding to hydrophobic targets compared to mono-chloro analogs (e.g., 7-chloroimidazo[1,2-a]pyrimidin-5-amine) .
  • N-Substituents : N-methyl (target compound) vs. N-benzyl (CAS 106847-93-2) groups influence lipophilicity and steric bulk. The benzyl group in CAS 106847-93-2 increases molecular weight by ~44 g/mol compared to a hypothetical N-methyl derivative .

Methyl-Substituted Analogs

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties Reference
2-Ethyl-7-methylimidazo[1,2-c]pyrimidin-5-amine Imidazo[1,2-c]pyrimidine 2-Et, 7-Me C₉H₁₂N₄ 176.22 NoCl substituents; lower reactivity
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-Me, N-aminoethyl C₉H₁₄N₆ 206.25 Dihydrochloride salt; enhanced solubility

Key Observations :

  • Solubility: Aminoethyl substituents (e.g., in ’s compound) increase PSA and solubility, whereas N-methyl groups offer a balance between lipophilicity and stability .

Complex Polycyclic Derivatives

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties Reference
5-(Chloromethyl)-14-(4-methoxyphenyl)-3,14-dihydro-2H-benzo[5,6]chromeno[3,2-e]imidazo[1,2-c]pyrimidine Benzochromenoimidazopyrimidine Chloromethyl, 4-methoxyphenyl C₂₆H₂₀ClN₃O 472.91 IR: C-Cl stretch at 744.5 cm⁻¹; MS: m/z 472 (M⁺)
7-Phenyl-8-(2-propyn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine Triazolo[1,5-c]pyrimidine 7-Ph, 8-propynyl C₁₄H₁₁N₅ 249.27 Alkyne functionality; reactive for click chemistry

Key Observations :

  • Functional Groups : Propynyl groups () enable modular derivatization via click chemistry, a feature absent in the target compound .

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